molecular formula C9H20ClNO B1485251 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride CAS No. 2098089-61-1

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride

Cat. No.: B1485251
CAS No.: 2098089-61-1
M. Wt: 193.71 g/mol
InChI Key: ZANCDMTYIHFJRE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a propane backbone with two methyl groups at the C2 position and an oxolane (tetrahydrofuran) ring substituent at the C3 position. The oxolane ring is attached via its 3-position, distinguishing it from other oxolane-containing analogs. This compound is commercially available, as evidenced by supplier listings (e.g., Connect Chemicals GmbH) .

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10)5-8-3-4-11-6-8;/h8H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCDMTYIHFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride typically involves the reaction of 2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research
Research indicates that compounds similar to 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride may have implications in the treatment of neurological disorders. They can act as modulators of neurotransmitter systems, potentially aiding in conditions like depression and anxiety. The oxolane structure contributes to its ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

2. Synthesis of Bioactive Molecules
This compound can serve as an intermediate in the synthesis of various bioactive molecules. Its amine group is particularly useful for creating derivatives that can be tailored for specific biological activities. For instance, modifications to the oxolane ring or the amine group can lead to compounds with enhanced pharmacological properties.

Biochemical Applications

1. Organic Synthesis
In organic chemistry, 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride is utilized as a building block for synthesizing complex organic molecules. Its structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes.

2. Peptide Synthesis
The compound has been explored for its role in peptide synthesis, where it acts as a coupling agent or a protecting group for amino acids. Its compatibility with various reaction conditions makes it a valuable tool in the development of peptide-based therapeutics.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine Hydrochloride
  • Molecular Formula : C₁₃H₁₇ClF₃N
  • Key Feature : Replaces the oxolane ring with a 4-(trifluoromethyl)phenyl group.
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine Dihydrochloride
  • Molecular Formula : C₁₀H₁₇Cl₂N₂
  • Key Feature : Substitutes the oxolane ring with a pyridin-3-yl group.
  • Implications : The pyridine moiety introduces basicity and hydrogen-bonding capabilities, which may influence receptor binding in medicinal chemistry applications .
2-Methyl-2-(oxolan-2-yl)propan-1-amine Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO
  • Key Feature : Oxolane ring attached at the 2-position instead of 3-position.
  • Implications : Altered stereoelectronic effects could modify solubility and metabolic stability compared to the target compound .

Physicochemical Properties and Salt Forms

Compound Name Molecular Weight (g/mol) Salt Form Notable Substituent Evidence Source
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine HCl 207.72 (calculated) Hydrochloride Oxolan-3-yl
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine 200.71 Dihydrochloride Pyridin-3-yl
2-(1,3-Benzoxazol-2-yl)propan-1-amine HCl 249.14 Dihydrochloride Benzoxazole
3-Chloro-N-methylpropan-1-amine HCl 144.03 Hydrochloride Chloro, N-methyl

Key Observations :

  • Salt Forms: Dihydrochloride salts (e.g., ) may exhibit higher aqueous solubility than monohydrochloride forms.
Pharmaceutical Relevance
  • Oxolane Derivatives : The oxolane ring in the target compound may enhance metabolic stability compared to furan-based analogs (e.g., 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride ), as saturated ethers are less prone to oxidative degradation.
  • Aromatic vs. In contrast, aliphatic chloro-substituted amines (e.g., ) are often intermediates in synthetic pathways.
Agrochemical Potential
  • Heterocyclic derivatives like 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride are prevalent in fungicides and herbicides due to their stability and binding affinity. The target compound’s oxolane group may offer similar advantages in agrochemical design.

Biological Activity

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a dimethyl group and an oxolane ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets. This compound may bind to various enzymes or receptors, modulating their activity and leading to distinct biological effects. The exact pathways and targets can vary based on the context of its application.

Antimicrobial Properties

Research has indicated that 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride exhibits antimicrobial activity . In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The mechanisms underlying these effects are still being elucidated but may involve apoptosis induction and cell cycle arrest.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against various bacterial strains; potential for new drug development.
AnticancerInhibits proliferation in specific cancer cell lines; induces apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

Another research effort focused on the anticancer activity of this compound against breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values suggesting that the compound may be a promising lead for further development in cancer therapeutics.

Study 3: Mechanistic Insights

A mechanistic study explored the signaling pathways affected by 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride in cancer cells. It was found to activate caspase pathways leading to apoptosis, further supporting its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, in analogous amine hydrochlorides, reaction conditions like using HCl in dioxane (1:4 molar ratio) under ambient stirring for 1 hour have achieved near-quantitative yields . Optimization may include adjusting solvent polarity (e.g., THF vs. dioxane), temperature (room temperature vs. reflux), and stoichiometry of amine precursors. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

  • Methodological Answer : Combine ¹H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d₆) and HPLC (with C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) . Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) . X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation . Periodic stability testing via NMR or HPLC detects hydrolysis or oxidation products, especially if the compound contains labile ether or amine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., receptor binding vs. functional cellular assays) and control for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity . Theoretical frameworks (e.g., molecular docking studies) can reconcile discrepancies by modeling ligand-target interactions under varying conditions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Isotopic labeling (³H or ¹⁴C) tracks metabolite formation . Pair with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues . For in vivo relevance, employ knockout models or RNAi targeting suspected pathways .

Q. How can researchers design experiments to align with theoretical frameworks in neuropharmacology or materials science applications?

  • Methodological Answer : Ground hypotheses in established theories (e.g., dopamine receptor modulation for neurostudies or supramolecular assembly principles for materials science). Use computational tools (DFT, MD simulations) to predict physicochemical behavior (logP, solubility) and guide experimental parameters . Validate predictions via SAXS or TEM for nanostructure analysis .

Q. What advanced methods are used to identify and quantify trace impurities in batches of this compound?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels . Compare against spiked standards (e.g., synthetic byproducts like dealkylated amines). For chiral impurities, use chiral HPLC (e.g., Chiralpak AD-H column) . Accelerated stability studies (40°C/75% RH for 6 months) coupled with DOE (Design of Experiments) identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.